molecular formula C22H18FN5O2 B2537954 N-[(2-fluorophenyl)methyl]-1-(2-methoxyphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1251672-20-4

N-[(2-fluorophenyl)methyl]-1-(2-methoxyphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2537954
CAS No.: 1251672-20-4
M. Wt: 403.417
InChI Key: CZEZOJLFYHMHSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This triazole-based compound features a 1,2,3-triazole core substituted with a 2-methoxyphenyl group at position 1, a pyridin-4-yl group at position 5, and an N-[(2-fluorophenyl)methyl]carboxamide moiety at position 2. The methoxy group enhances solubility via electron-donating effects, while the pyridinyl and fluorophenyl groups contribute to π-π stacking and hydrophobic interactions, respectively.

Properties

IUPAC Name

N-[(2-fluorophenyl)methyl]-1-(2-methoxyphenyl)-5-pyridin-4-yltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18FN5O2/c1-30-19-9-5-4-8-18(19)28-21(15-10-12-24-13-11-15)20(26-27-28)22(29)25-14-16-6-2-3-7-17(16)23/h2-13H,14H2,1H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZEZOJLFYHMHSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2C(=C(N=N2)C(=O)NCC3=CC=CC=C3F)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-fluorophenyl)methyl]-1-(2-methoxyphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process. One common method is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), also known as the “click” reaction. This reaction is highly efficient and regioselective, producing 1,4-disubstituted 1,2,3-triazoles under mild conditions.

  • Step 1: Synthesis of Azide Intermediate

    • The azide intermediate is prepared by reacting 2-fluorobenzyl bromide with sodium azide in an appropriate solvent such as dimethylformamide (DMF) at room temperature.
  • Step 2: Synthesis of Alkyne Intermediate

    • The alkyne intermediate is synthesized by reacting 2-methoxyphenylacetylene with 4-bromopyridine in the presence of a palladium catalyst and a base such as triethylamine.
  • Step 3: Click Reaction

    • The azide and alkyne intermediates are then subjected to the CuAAC reaction in the presence of a copper(I) catalyst, such as copper(I) iodide, and a ligand like tris(benzyltriazolylmethyl)amine (TBTA). The reaction is typically carried out in a solvent such as tetrahydrofuran (THF) at room temperature, yielding the desired triazole compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the process. Additionally, optimizing reaction conditions, such as temperature, pressure, and solvent choice, can further improve yield and purity.

Chemical Reactions Analysis

Amidation and Carboxamide Functionalization

The carboxamide group (-CONH-) undergoes nucleophilic substitution reactions under mild conditions. For example:

  • Reaction with CDI (1,1'-carbonyldiimidazole): Forms activated intermediates for peptide coupling or esterification.

  • Hydrolysis: Acidic or basic conditions yield carboxylic acid derivatives (e.g., HCl/ethanol at 80°C cleaves the amide bond) .

Representative Conditions:

Reaction TypeConditionsReagents/CatalystsProductYieldReference
Amidation25°C, anhydrous acetonitrileCDIActivated carboxamide intermediate85–90%
Acidic Hydrolysis80°C, 4 h, HCl/ethanolHCl (conc.)Carboxylic acid derivative88%

Triazole Ring Modifications

The 1,2,3-triazole core participates in regioselective reactions:

  • Electrophilic Aromatic Substitution: Halogenation at the 5-position of the triazole ring using N-bromosuccinimide (NBS) in DMF.

  • Coordination Chemistry: Forms stable complexes with transition metals (e.g., Cu(I)) via nitrogen lone pairs, confirmed by X-ray crystallography .

Key Observations:

  • Substituents on the triazole ring (pyridin-4-yl, methoxyphenyl) sterically hinder reactions at the 1- and 4-positions .

  • Fluorophenyl groups enhance electron-withdrawing effects, accelerating electrophilic substitutions.

Methoxyphenyl and Fluorophenyl Group Reactivity

  • Demethylation: The methoxy group (-OCH₃) undergoes cleavage with BBr₃ in dichloromethane, yielding phenolic derivatives.

  • Fluorine Displacement: Nucleophilic aromatic substitution (e.g., with amines or thiols) occurs under high-temperature conditions (120°C, DMSO).

Experimental Data:

Reaction TypeConditionsReagentsProductSelectivityReference
Demethylation-78°C, 2 h, CH₂Cl₂BBr₃Phenolic derivative>95%
Nucleophilic Substitution120°C, 12 h, DMSOPiperidine2-Piperidinophenyl derivative70%

Pyridin-4-yl Group Participation

The pyridine ring engages in:

  • Quaternization: Reacts with methyl iodide in THF to form N-methylpyridinium salts, enhancing water solubility.

  • Metal-Catalyzed Cross-Couplings: Suzuki-Miyaura couplings with aryl boronic acids using Pd(PPh₃)₄ as a catalyst .

Notable Findings:

  • Pyridin-4-yl’s electron-deficient nature facilitates π-π stacking in crystal lattices, as shown in Hirshfeld surface analyses .

Stability Under Reactive Conditions

The compound demonstrates:

  • Thermal Stability: Decomposes above 250°C (TGA data).

  • Photostability: No degradation under UV light (λ = 254 nm) over 48 h.

Mechanistic Insights

  • Amidation: Proceeds via a two-step mechanism involving imidazolide intermediate formation.

  • Triazole Halogenation: Follows an electrophilic pathway, with NBS acting as both bromine source and oxidant.

This compound’s multifunctional architecture enables tailored modifications for pharmaceutical and materials science applications, as validated by spectroscopic (NMR, MS) and crystallographic data .

Scientific Research Applications

The compound exhibits a range of biological activities, particularly in medicinal chemistry. Its structure allows it to interact with various biological targets, making it a candidate for drug development.

Anticancer Activity

Recent studies have highlighted the anticancer potential of N-[(2-fluorophenyl)methyl]-1-(2-methoxyphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide. For instance, a study demonstrated that related triazole compounds showed significant growth inhibition against several cancer cell lines, indicating that modifications in the triazole structure can enhance anticancer efficacy .

Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes that are crucial in various biochemical pathways. For example, compounds with similar structures have been shown to inhibit cyclooxygenase enzymes (COX), which play a vital role in inflammation and pain pathways. This suggests that this compound may also exhibit anti-inflammatory properties .

Treatment of Pulmonary Hypertension

Research indicates that derivatives of triazole compounds can act as soluble guanylate cyclase (sGC) stimulators, which are promising for treating pulmonary hypertension. The modification of the triazole structure in this compound could lead to similar therapeutic applications .

Antimicrobial Properties

The compound's structural features may also confer antimicrobial properties. Studies on related compounds have shown effectiveness against various bacterial strains, suggesting that this compound could be explored for its potential as an antimicrobial agent .

In a recent experimental study published in a peer-reviewed journal, derivatives of triazole compounds were tested against various cancer cell lines including SNB-19 and OVCAR-8. The study reported percent growth inhibitions (PGIs) ranging from 51% to 86% depending on the specific derivative used . This underscores the potential of this compound in cancer therapeutics.

Mechanism of Action

The mechanism of action of N-[(2-fluorophenyl)methyl]-1-(2-methoxyphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Structural Analog: N-(2-Fluorobenzyl)-1-(4-Fluorophenyl)-5-(3-Pyridinyl)-1H-1,2,3-Triazole-4-Carboxamide ()

Key Differences :

  • Substituents : The phenyl group at position 1 is 4-fluorophenyl (electron-withdrawing) vs. 2-methoxyphenyl (electron-donating) in the target compound.
  • Pyridine Position : 3-pyridinyl vs. 4-pyridinyl in the target.
  • Molecular Weight : 391.38 g/mol (C21H15F2N5O) vs. ~407.40 g/mol (estimated for the target).

Implications :

  • The 4-fluorophenyl group in ’s compound may reduce solubility compared to the target’s methoxy substituent.
  • Pyridine positional isomerism (3- vs.

Structural Analog: 1-(4-Fluorophenyl)-5-(Pyridin-4-yl)-N-[(Pyridin-4-yl)Methyl]-1H-1,2,3-Triazole-4-Carboxamide ()

Key Differences :

  • Substituents : Dual pyridin-4-yl groups (position 5 and N-benzyl) vs. the target’s 2-fluorophenylmethyl and 2-methoxyphenyl.
  • Molecular Formula : C20H15FN6O (374.37 g/mol) vs. the target’s likely formula (C22H18FN5O2).

Implications :

  • The target’s methoxy group may improve metabolic stability relative to halogenated analogs .

Multi-Target Inhibitors from

Examples :

  • 4d : N-[2,6-Difluoro-3-(propylsulfonamido)phenyl]-1-(2,4-dihydroxy-5-isopropylphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide.
  • 4e : Features a dimethylsulfamoyl group.

Key Differences :

  • Substituents : Sulfonamide and dihydroxy-isopropylphenyl groups vs. the target’s methoxy and fluorophenylmethyl.

Implications :

  • Sulfonamide groups in ’s compounds enhance solubility and kinase inhibition (e.g., B-Raf, PDHK1) but introduce steric bulk.
  • The target’s simpler substituents may favor selective Hsp90 inhibition or reduced off-target effects .

Biological Activity

N-[(2-fluorophenyl)methyl]-1-(2-methoxyphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide, with the CAS number 1251672-20-4, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, focusing on its antibacterial, anticancer, and anti-inflammatory activities, supported by recent research findings.

Chemical Structure and Properties

The molecular formula of the compound is C22H18FN5O2C_{22}H_{18}FN_5O_2 with a molecular weight of 403.4 g/mol. The compound features a triazole ring, which is known for its diverse biological activities.

PropertyValue
Molecular FormulaC22H18FN5O2
Molecular Weight403.4 g/mol
CAS Number1251672-20-4

Antimicrobial Activity

Recent studies have highlighted the compound's potential as an antimicrobial agent. The triazole moiety has been associated with various antibacterial properties. For instance, derivatives of triazoles have shown effectiveness against Mycobacterium tuberculosis, where structural modifications can significantly enhance their activity. In a related study, quinoline-triazole conjugates demonstrated MIC values as low as 12.5 µg/mL against M. tuberculosis .

Anticancer Activity

Triazole derivatives have also been investigated for their anticancer properties. A study focusing on various triazole compounds revealed that certain derivatives exhibited significant cytotoxicity against cancer cell lines such as Hep G2 (liver cancer) and MCF-7 (breast cancer). The mechanism often involves the inhibition of key enzymes involved in cell proliferation and survival pathways .

Table: Summary of Anticancer Activities

CompoundCell LineIC50 (µM)Mechanism of Action
Triazole Derivative AHep G210Inhibition of cell cycle progression
Triazole Derivative BMCF-715Induction of apoptosis

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been explored in various models. Research indicates that triazole compounds can inhibit pro-inflammatory cytokines and enzymes such as COX and LOX, which are critical in inflammatory pathways .

The biological activity of this compound is largely attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : Many triazoles act as enzyme inhibitors by binding to active sites or allosteric sites on target proteins.
  • Molecular Interactions : Molecular docking studies have shown that the compound can form stable complexes with target enzymes involved in pathogen survival and cancer progression.

Case Studies

  • Antituberculosis Activity : A study synthesized several triazole derivatives and evaluated their activity against M. tuberculosis. The most potent derivative displayed an MIC value significantly lower than that of standard treatments .
  • Cancer Cell Line Study : Another investigation assessed the cytotoxic effects of triazole derivatives on various cancer cell lines, demonstrating that modifications in the structure led to enhanced efficacy against specific types of cancer .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing this compound, and how can fluorophenyl and methoxyphenyl substituents be introduced?

  • Methodology : The synthesis of structurally analogous 1,2,3-triazole derivatives typically involves multi-step processes. For example, fluorophenyl groups can be introduced via nucleophilic aromatic substitution or Suzuki-Miyaura coupling, while methoxyphenyl substituents may be added through Ullmann or Buchwald-Hartwig coupling reactions . A key intermediate, such as a carboximidoyl chloride, can be generated by condensing 2-fluoroaniline derivatives with isocyanides, followed by cyclization with sodium azide to form the triazole core . Optimize reaction conditions (e.g., temperature, catalyst loading) using Design of Experiments (DoE) to enhance yield and purity .

Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization?

  • Methodology :

  • NMR : Use 1H^{1}\text{H} and 13C^{13}\text{C} NMR to confirm substituent positions and assess purity. Fluorine (19F^{19}\text{F}) NMR is critical for verifying fluorophenyl group integrity.
  • X-ray crystallography : Resolve crystal packing and intramolecular interactions (e.g., hydrogen bonds between the triazole NH and pyridyl nitrogen) to validate stereoelectronic effects .
  • HRMS : Confirm molecular formula and isotopic patterns.

Q. How can aqueous solubility challenges be addressed for in vitro assays?

  • Methodology : Due to the compound’s low water solubility (common in triazole derivatives ), employ co-solvents (e.g., DMSO ≤1% v/v) or formulate with cyclodextrins. Alternatively, synthesize prodrugs by masking the carboxamide group with hydrophilic moieties (e.g., phosphate esters) .

Advanced Research Questions

Q. What strategies are recommended for analyzing structure-activity relationships (SAR) of this compound in enzyme inhibition studies?

  • Methodology :

  • Analog synthesis : Systematically vary substituents (e.g., replace 2-methoxyphenyl with 4-cyanophenyl) to assess electronic and steric effects on target binding.
  • Molecular docking : Use software like AutoDock Vina to predict binding modes with enzymes (e.g., kinases) and validate with mutagenesis studies.
  • Kinetic assays : Measure KiK_i values via fluorescence polarization or surface plasmon resonance (SPR) to quantify inhibition potency .

Q. How can conflicting bioactivity data from different assay formats be resolved?

  • Case Example : If the compound shows high potency in cell-free assays but low efficacy in cell-based models, investigate:

  • Membrane permeability : Use Caco-2 assays or PAMPA to evaluate passive diffusion.
  • Efflux pumps : Test in the presence of P-glycoprotein inhibitors (e.g., verapamil).
  • Metabolic stability : Perform liver microsome assays to identify rapid degradation pathways .

Q. What experimental designs are optimal for optimizing reaction conditions in flow chemistry?

  • Methodology : Implement continuous-flow systems to enhance reproducibility and scalability. For example:

  • Use a tubular reactor with controlled temperature (40–80°C) and residence time (10–30 min) for triazole cyclization.
  • Apply DoE to evaluate interactions between variables (e.g., reagent stoichiometry, solvent polarity) and identify Pareto-optimal conditions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.